3-(4-Methylphenyl)-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine
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Overview
Description
3-(p-Tolyl)-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine is a heterocyclic compound that features a unique structure combining an imidazole ring with a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Tolyl)-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of p-toluidine with a suitable triazine precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(p-Tolyl)-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring or the heterocyclic core are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-(p-Tolyl)-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its potential therapeutic uses.
Mechanism of Action
The mechanism of action of 3-(p-Tolyl)-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Another heterocyclic compound with similar structural features.
Triazolo[1,5-a]pyrimidine: Shares the triazine ring but differs in the arrangement of nitrogen atoms.
Uniqueness
3-(p-Tolyl)-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine is unique due to its specific combination of an imidazole and triazine ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
62638-37-3 |
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Molecular Formula |
C12H14N4 |
Molecular Weight |
214.27 g/mol |
IUPAC Name |
3-(4-methylphenyl)-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine |
InChI |
InChI=1S/C12H14N4/c1-9-2-4-10(5-3-9)11-8-16-7-6-13-12(16)15-14-11/h2-5H,6-8H2,1H3,(H,13,15) |
InChI Key |
BQJBIFCWVPMJLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC3=NCCN3C2 |
Origin of Product |
United States |
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